5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril IUPAC name and structure
5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril IUPAC name and structure
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Structural deconstruction of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril and functional moieties.
Mechanistic Pathway and Reaction Kinetics
The synthesis of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril is achieved via the O -alkylation of 5-hydroxy-3,4-dihydrocarbostyril with epichlorohydrin under alkaline conditions[1][2].
Causality of the Reaction Mechanism
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Base-Catalyzed Deprotonation: The phenolic hydroxyl group of the starting material (SM) is deprotonated by an aqueous base (e.g., NaOH) to form a highly nucleophilic phenoxide anion.
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Intermolecular SN2 Attack: The phenoxide selectively attacks the less sterically hindered primary carbon of epichlorohydrin, displacing the chloride ion. This forms an intermediate chlorohydrin.
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Intramolecular Cyclization: Under the alkaline conditions, the resulting alkoxide undergoes a rapid intramolecular SN2 reaction, displacing the adjacent chloride leaving group to close the oxirane ring.
Synthetic pathway from 5-hydroxy-3,4-dihydrocarbostyril to Carteolol via the epoxide intermediate.
Self-Validating Experimental Protocol: Synthesis & Isolation
To ensure high yield and minimize impurity formation, the following protocol integrates specific stoichiometric controls and In-Process Controls (IPCs)[1].
Step 1: Reagent Preparation and Stoichiometry
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Action: Charge a 500 mL three-necked round-bottom flask with 5-hydroxy-3,4-dihydrocarbostyril (1.0 equivalent, e.g., 0.1 mol).
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Causality: Add epichlorohydrin in a strict stoichiometric excess of 1:3 (0.3 mol). Why? A large excess of epichlorohydrin statistically favors mono-alkylation and aggressively suppresses the formation of dimeric impurities (where one epichlorohydrin molecule bridges two carbostyril cores).
Step 2: Alkaline Catalysis
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Action: Slowly add an aqueous solution of NaOH (0.4 mol/L) dropwise over 30 minutes while maintaining rigorous stirring. The molar ratio of SM to base should be 1:1.
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Causality: Dropwise addition prevents localized pH spikes that could prematurely hydrolyze the epichlorohydrin into glycerol derivatives.
Step 3: Thermal Regulation and Cyclization
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Action: Heat the reaction mixture to 50 °C and maintain for 5 to 7 hours.
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Causality: Maintaining the temperature strictly between 40–60 °C is critical. Temperatures below 40 °C result in sluggish kinetics and incomplete chlorohydrin cyclization, while exceeding 60 °C accelerates the hydrolysis of the newly formed epoxide ring into a diol impurity.
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Self-Validation (IPC 1): Withdraw a 0.5 mL aliquot, quench in water, extract with ethyl acetate, and analyze via TLC (Eluent: Dichloromethane/Methanol 9:1). The reaction is deemed complete when the SM spot is completely consumed. Do not proceed to Step 4 until TLC validates >98% conversion.
Step 4: Quenching and Isolation
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Action: Cool the mixture to 10 °C. Extract the aqueous phase with ethyl acetate (3 x 100 mL). Wash the combined organic layers with brine and dry over anhydrous Na2SO4 .
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Self-Validation (IPC 2): Check the pH of the final aqueous wash; it must be neutral (pH 7.0) to ensure no residual base carries over, which could degrade the epoxide during concentration.
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Action: Evaporate the solvent under reduced pressure to yield the crude off-white solid. Recrystallize from absolute ethanol/acetone (10:1 v/v) to obtain the pure 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril.
Analytical Profiling and Impurity Control
In the context of pharmaceutical manufacturing, 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril is not only an intermediate but also a highly monitored process-related impurity, officially designated in the European Pharmacopoeia (EP) as Carteolol HCl EP Impurity C [3][4].
Regulatory Significance
If the epoxide ring is not fully consumed during the subsequent amination step with tert-butylamine, this intermediate carries over into the final Carteolol API. Because epoxides are known DNA-reactive electrophiles (potential genotoxic impurities/PGIs), regulatory bodies (ICH M7 guidelines) require its quantification and control to parts-per-million (ppm) levels.
Detection Methodology
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HPLC Analysis: Due to the molecule's polarity and lactam core, reversed-phase HPLC using a base-deactivated C18 column is the industry standard.
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Mobile Phase Considerations: The mobile phase pH must be tightly controlled (typically using a phosphate buffer at pH 3.0) to prevent on-column hydrolysis of the epoxide ring during the chromatographic run.
References
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National Center for Biotechnology Information. "5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril - PubChem CID 12899423". PubChem. URL:[Link]
- Tsukamur Pharmaceutical Co. "Stable carteolol hydrochloride, preparation method thereof and pharmaceutical composition for eyes". Google Patents (CN107337639B).
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Veeprho Pharmaceuticals. "Carteolol Impurities and Related Compound". Veeprho. URL:[Link]
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PrepChem. "Synthesis of 5-(2,3-epoxypropoxy)-3,4-dihydro-2-quinolinone". PrepChem. URL:[Link]
